Flaccidoside II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

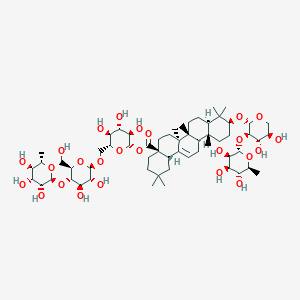

Flaccidoside II is a natural product found in Anemone flaccida with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action

Flaccidoside II exhibits significant antitumor effects, particularly against malignant peripheral nerve sheath tumors (MPNSTs). Research indicates that it inhibits cell proliferation and promotes apoptosis in MPNST cell lines (ST88-14 and S462) through the downregulation of heme oxygenase-1 (HO-1) and modulation of mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways .

Key Findings:

- Inhibition of Cell Proliferation: this compound demonstrated a dose-dependent reduction in cell viability, achieving up to 90% inhibition at concentrations of 40.0 μmol/L after 48 hours .

- Induction of Apoptosis: Flow cytometry assays revealed significant increases in both early and late apoptotic cells following treatment with this compound, confirming its pro-apoptotic effects .

- Pathway Involvement: The compound's action involves the inhibition of COX-2/PGE2 signaling pathways, which are critical in cancer development, thereby contributing to its antitumor properties .

Pharmacological Potential

Antioxidative and Antibacterial Properties

Beyond its antitumor capabilities, this compound has been noted for its antioxidative properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a key role . Additionally, triterpenoid saponins like this compound have demonstrated antibacterial activities, making them candidates for further exploration in antimicrobial therapies.

Summary of Research Findings

The following table summarizes the key research findings related to the applications of this compound:

Case Studies

Case Study 1: MPNST Treatment

A study conducted on MPNST cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis. The treatment led to significant alterations in MAPK signaling pathways, showcasing its potential as a therapeutic agent for aggressive tumors associated with neurofibromatosis type 1 .

Case Study 2: Neuroprotective Effects

In addition to its antitumor effects, this compound has been investigated for neuroprotective applications. Its antioxidative properties may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by mitigating oxidative stress-induced neuronal damage .

Propiedades

Fórmula molecular |

C59H96O25 |

|---|---|

Peso molecular |

1205.4 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3/t24-,25-,27-,28+,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

Clave InChI |

NVSLBOBPSCMMSO-XNCQHSBTSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Sinónimos |

3-O-alpha-L-rhamnopyranosyl-1-2-beta-D-xylopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-1-4-beta-D-glucopyranosyl-1-6-beta-D-glucopyranosyl ester 3-O-rhamnopyranosyl-1-2-xylopyranosyl oleanolic acid 28-O-rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl ester flaccidoside II |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.